molecular formula C17H26BNO2 B13929479 N,N-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropan-1-amine

N,N-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropan-1-amine

Cat. No.: B13929479
M. Wt: 287.2 g/mol
InChI Key: PZFTWRLSNPJOJW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a phenyl group, which is further substituted with a boronic ester and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropan-1-amine typically involves the following steps:

    Formation of the Boronic Ester: The starting material, 4-bromoaniline, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

    Cyclopropanation: The aniline derivative is then subjected to a cyclopropanation reaction using a suitable cyclopropane precursor, such as ethyl diazoacetate, in the presence of a rhodium catalyst.

    Dimethylation: Finally, the cyclopropane derivative is dimethylated using formaldehyde and formic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a phenol derivative.

    Reduction: The compound can be reduced to remove the boronic ester group, yielding a simpler amine derivative.

    Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and suitable aryl halides for Suzuki-Miyaura coupling.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N,N-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropan-1-amine depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic ester group interacts with palladium catalysts to form new carbon-carbon bonds. The dimethylamino group can also participate in various interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Properties

Molecular Formula

C17H26BNO2

Molecular Weight

287.2 g/mol

IUPAC Name

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C17H26BNO2/c1-15(2)16(3,4)21-18(20-15)14-9-7-13(8-10-14)17(11-12-17)19(5)6/h7-10H,11-12H2,1-6H3

InChI Key

PZFTWRLSNPJOJW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)N(C)C

Origin of Product

United States

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